Product packaging for Benzoic acid, 2-[(3-aminopropyl)amino]-(Cat. No.:)

Benzoic acid, 2-[(3-aminopropyl)amino]-

Cat. No.: B13795743
M. Wt: 194.23 g/mol
InChI Key: DAXJONLGIRNXHS-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[(3-aminopropyl)amino]- is a synthetic organic compound with the molecular formula C10H14N2O2. This benzoic acid derivative is characterized by a secondary amine functional group, where the 3-aminopropyl chain is attached to the carboxylated benzene ring. This specific structure, featuring both an aromatic system and a flexible alkyl diamine chain, makes it a valuable intermediate in organic synthesis and materials science research. It is particularly useful for exploring structure-activity relationships in medicinal chemistry and for the development of novel chemical entities. Researchers may utilize this compound as a precursor for synthesizing more complex molecules, such as pharmaceuticals, ligands for metal coordination, or monomers for specialized polymers. The primary amino group on the propyl chain offers a reactive site for further functionalization through condensation, amidation, or other coupling reactions. As with all chemicals, proper safety procedures must be followed. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O2 B13795743 Benzoic acid, 2-[(3-aminopropyl)amino]-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

2-(3-aminopropylamino)benzoic acid

InChI

InChI=1S/C10H14N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,6-7,11H2,(H,13,14)

InChI Key

DAXJONLGIRNXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCCCN

Origin of Product

United States

Synthetic Methodologies for 2 3 Aminopropyl Amino Benzoic Acid and Its Derivatives

Direct Synthetic Routes to the Core 2-[(3-Aminopropyl)amino]benzoic Acid Structure

The direct synthesis of the 2-[(3-aminopropyl)amino]benzoic acid scaffold can be achieved through several reliable methods. These routes focus on the formation of the key carbon-nitrogen bond between the benzoic acid ring and the aminopropyl side chain.

Amination Reactions of Benzoic Acid Precursors

A primary method for synthesizing N-alkyl anthranilic acid derivatives involves the direct amination of halogenated benzoic acid precursors. Copper-catalyzed cross-coupling reactions, a variant of the Ullmann condensation, are particularly effective for this transformation. In this approach, a 2-halobenzoic acid, such as 2-bromobenzoic acid or 2-chlorobenzoic acid, is reacted with an aliphatic amine. organic-chemistry.orgnih.govacs.org

A significant advantage of this chemo- and regioselective copper-catalyzed method is that it often does not require the protection of the carboxylic acid group. organic-chemistry.orgnih.govacs.org The reaction selectively replaces the halogen atom positioned ortho to the carboxyl group. organic-chemistry.orgekb.eg The process typically employs a combination of copper powder and copper(I) oxide (Cu₂O) as the catalytic system in a high-boiling solvent like 2-ethoxyethanol (B86334) at elevated temperatures. organic-chemistry.org The Ullmann condensation traditionally required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have led to milder and more efficient protocols. researchgate.net

Table 1: Conditions for Copper-Catalyzed Amination of 2-Halobenzoic Acids
Halobenzoic AcidAmineCatalyst SystemSolventTemperatureYieldReference
2-Bromobenzoic AcidAliphatic AminesCu powder / Cu₂O2-Ethoxyethanol130°C65-91% nih.gov
o-Chloro Benzoic AcidSubstituted AnilinesCupric Oxide-RefluxSignificant researchgate.net
2-Chlorobenzoic AcidsAminothiazolesCopper-Ultrasonic IrradiationHigh researchgate.net

Coupling Strategies Involving Aminopropylamine

The formation of the C-N bond in 2-[(3-aminopropyl)amino]benzoic acid can also be viewed through the lens of specific coupling strategies, most notably the Goldberg reaction. This reaction is a copper-catalyzed N-arylation of an amine with an aryl halide, representing a specific application of the broader Ullmann condensation. wikipedia.org

In this context, 2-halobenzoic acid is coupled with 1,3-diaminopropane (B46017). The reaction is facilitated by a copper catalyst, often in the form of copper(I) salts like copper(I) iodide, and a base such as potassium carbonate. wikipedia.org While traditional Goldberg reactions were known for requiring harsh conditions, advancements have introduced the use of ligands like phenanthroline to facilitate the reaction under milder temperatures. wikipedia.org The ortho-position of the carboxylate group on the benzoic acid ring can have an accelerating effect on these copper-catalyzed exchange reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Approaches to Substituted Aminobenzoic Acids

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction offers a powerful and versatile alternative to copper-mediated methods like the Ullmann reaction, often proceeding under milder conditions with a broader substrate scope. wikipedia.orgwikipedia.org

The reaction couples an aryl halide or pseudohalide (e.g., triflate) with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org For the synthesis of 2-[(3-aminopropyl)amino]benzoic acid, a 2-halobenzoic acid would be coupled with 1,3-diaminopropane. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. Bulky, electron-rich ligands have been developed to enhance catalyst stability and promote the key steps of the catalytic cycle. nih.govresearchgate.net

Table 2: Common Ligands for Palladium-Catalyzed C-N Coupling
Ligand NameAbbreviationKey FeaturesReference
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAPBidentate phosphine, effective for coupling primary amines. wikipedia.org
1,1'-Bis(diphenylphosphino)ferroceneDPPFBidentate ligand, provides reliable extension to primary amines. wikipedia.org
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylXPhosBulky, electron-rich monophosphine ligand. researchgate.net
(2-Biphenyl)di-tert-butylphosphineJohnPhosBulky, electron-rich monophosphine ligand.

Functional Group Interconversions for Benzoic Acid, 2-[(3-Aminopropyl)amino]-

Once the core structure of 2-[(3-aminopropyl)amino]benzoic acid is synthesized, its functional groups—the carboxylic acid and the two amine moieties—can be further modified to produce a range of derivatives.

Carboxylic Acid Derivatization Reactions

The carboxylic acid group is a versatile handle for derivatization, most commonly through conversion to esters or amides.

Esterification: Esters can be synthesized via Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netlibretexts.org The reaction is reversible, and driving the equilibrium towards the product often involves using an excess of the alcohol or removing the water formed during the reaction. researchgate.net An alternative method, particularly when the molecule is sensitive to strong acid, is to use thionyl chloride with the alcohol, which can prevent unwanted alkylation of the amine groups. tandfonline.com

Amidation: Amide bond formation typically requires activation of the carboxylic acid. A common method is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. libretexts.org Alternatively, direct condensation of the carboxylic acid and an amine can be achieved using coupling reagents or mediators such as titanium tetrachloride (TiCl₄). nih.gov

Table 3: Examples of Carboxylic Acid Derivatives
Derivative TypeReagentsGeneral Product Structure
Methyl EsterMethanol (B129727), H₂SO₄R-COOCH₃
Ethyl EsterEthanol (B145695), H₂SO₄R-COOCH₂CH₃
N-Alkyl Amide1. SOCl₂ 2. R'NH₂R-CONHR'
N,N-Dialkyl Amide1. SOCl₂ 2. R'R''NHR-CONR'R''

R represents the 2-[(3-aminopropyl)amino]phenyl group.

Amine Group Modifications and Protecting Strategies

The 2-[(3-aminopropyl)amino] side chain contains both a secondary amine (attached to the benzene (B151609) ring) and a primary amine (at the terminus of the propyl chain). Selective modification of these amines requires a careful strategy, often involving the use of protecting groups.

The selective protection of one amine group in a diamine is a common synthetic challenge. A widely used strategy is the selective mono-protection of the primary amine, as it is generally more reactive and less sterically hindered than the secondary amine. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection. chemimpex.comsincerechemicals.com A facile route for mono-Boc protection of symmetrical diamines involves the sequential addition of one molar equivalent of HCl followed by one equivalent of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). tandfonline.com This protonates one amine group, rendering it unreactive, allowing the Boc group to react selectively with the free amine. tandfonline.comscielo.org.mx

Once the primary amine is protected, the secondary amine can be selectively modified through reactions such as acylation or alkylation. nih.gov Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to liberate the primary amine, which can then be modified if desired. This orthogonal protection-deprotection strategy allows for the synthesis of complex, unsymmetrically substituted derivatives. nih.gov

Table 4: Common Amine Protecting Groups and Cleavage Conditions
Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)
CarboxybenzylCbzBenzyl chloroformateHydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Green Chemistry Approaches in 2-[(3-Aminopropyl)amino]benzoic Acid Synthesis

The pursuit of sustainable chemical manufacturing has led to the exploration of various green chemistry approaches for the synthesis of 2-[(3-aminopropyl)amino]benzoic acid and its analogs. These methods aim to reduce or eliminate the use and generation of hazardous substances, minimize energy consumption, and utilize renewable resources. Key strategies include the use of alternative energy sources, eco-friendly solvents, and catalytic systems.

One promising green approach is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique has been successfully applied to reactions analogous to the synthesis of the target molecule, such as the Ullmann condensation. For instance, the microwave-assisted Ullmann condensation of 2-chlorobenzoic acids with amines has been shown to proceed efficiently, offering a greener alternative to traditional, high-temperature methods that often require long reaction times. researchgate.netresearchgate.net While a specific protocol for 2-[(3-aminopropyl)amino]benzoic acid is not extensively detailed in the literature, a plausible green synthetic route would involve the microwave-assisted reaction of a 2-halobenzoic acid with 1,3-diaminopropane. This approach would likely reduce energy consumption and potentially minimize the formation of byproducts. researchgate.netresearchgate.net

Ultrasound-assisted synthesis is another green technique that has shown utility in the synthesis of related compounds. Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. The ultrasound-assisted Ullmann condensation of 2-(alkylamino)benzoic acids has been reported to proceed in high yields and with short reaction times, often using water as a solvent, which is a significant improvement over traditional organic solvents. researchgate.net This method presents a viable and environmentally friendly pathway for the synthesis of 2-[(3-aminopropyl)amino]benzoic acid.

The use of water as a solvent is a cornerstone of green chemistry, and its application in the synthesis of aminobenzoic acid derivatives is being actively explored. Performing reactions in aqueous media can eliminate the need for volatile and often toxic organic solvents. Research has demonstrated the feasibility of conducting Ullmann-type reactions in water, which could be adapted for the synthesis of the target compound. researchgate.net

Furthermore, solvent-free synthesis represents an ideal green chemistry scenario. Microwave-assisted solvent-free acetylation of anthranilic acid has been reported, showcasing the potential for conducting reactions without a solvent medium, thus reducing waste and simplifying product isolation. google.com The direct reaction of a 2-halobenzoic acid with 1,3-diaminopropane under solvent-free microwave conditions could be a highly efficient and green synthetic route.

Finally, catalytic N-alkylation offers a more atom-economical approach compared to traditional methods. The direct catalytic N-alkylation of amines with alcohols, for example, produces water as the only byproduct. While specific application to 2-aminobenzoic acid and 3-aminopropanol is not detailed, this methodology represents a promising avenue for future green synthesis of the target molecule.

The following table summarizes various green chemistry approaches applicable to the synthesis of N-substituted aminobenzoic acids, which could be adapted for the synthesis of 2-[(3-aminopropyl)amino]benzoic acid.

Green Chemistry ApproachEnergy Source/SolventKey AdvantagesPotential Application to 2-[(3-Aminopropyl)amino]benzoic Acid Synthesis
Microwave-Assisted Synthesis Microwave IrradiationRapid reaction rates, shorter reaction times, often higher yields.Ullmann condensation of a 2-halobenzoic acid with 1,3-diaminopropane. researchgate.netresearchgate.net
Ultrasound-Assisted Synthesis Ultrasonic WavesEnhanced reaction rates and yields, potential for use of green solvents like water.Ullmann condensation of a 2-halobenzoic acid with 1,3-diaminopropane in an aqueous medium. researchgate.net
Aqueous Media Synthesis WaterEnvironmentally benign, non-toxic, non-flammable.Ullmann-type reaction between a 2-halobenzoic acid and 1,3-diaminopropane. researchgate.net
Solvent-Free Synthesis Microwave or Conventional HeatingReduced waste, simplified work-up, lower environmental impact.Direct reaction of a 2-halobenzoic acid with 1,3-diaminopropane under microwave irradiation. google.com
Catalytic N-Alkylation Various CatalystsHigh atom economy, formation of benign byproducts (e.g., water).Direct coupling of 2-aminobenzoic acid with 3-aminopropanol.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of 2-[(3-aminopropyl)amino]benzoic acid is contingent upon effective purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the physical and chemical properties of the intermediates and the final product, such as their solubility, polarity, and crystallinity.

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. This method relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. For N-substituted anthranilic acid derivatives, which are often crystalline solids, recrystallization can be a highly effective purification method. The process typically involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce the formation of pure crystals, leaving the impurities dissolved in the mother liquor. Common solvents for the recrystallization of benzoic acid and its derivatives include water, ethanol, and mixtures of solvents like ethanol-water. ma.edupitt.edu The selection of the appropriate solvent system is critical and often requires experimental optimization.

Chromatographic techniques are indispensable for the purification of both intermediates and the final product, especially when dealing with complex mixtures or when the components have similar physical properties.

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). For N-substituted anthranilic acid derivatives, which are polar molecules, column chromatography using a polar stationary phase and a solvent system of appropriate polarity is a common purification strategy. The choice of eluent is crucial for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification of the target compound or for the analysis of its purity. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is frequently employed for the separation of aminobenzoic acid isomers and their derivatives. researchgate.net The use of buffers and ion-pairing reagents can further enhance the separation of these amphoteric compounds. researchgate.net

The following table outlines the primary purification and isolation techniques applicable to 2-[(3-aminopropyl)amino]benzoic acid and its synthetic intermediates.

Purification TechniquePrinciple of SeparationTypical ApplicationKey Considerations
Recrystallization Differential solubility at varying temperatures.Purification of the solid final product and crystalline intermediates.Selection of an appropriate solvent or solvent system is crucial for high recovery and purity. ma.edupitt.edu
Column Chromatography Differential adsorption on a stationary phase.Separation of the crude reaction mixture, isolation of intermediates and the final product.Choice of stationary phase and eluent system is critical for effective separation. nih.gov
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and a mobile phase.Final purification of the product, purity analysis, and separation of isomers.Different modes (e.g., reversed-phase) and mobile phase compositions can be optimized for specific separations. researchgate.net
Filtration Separation of a solid from a liquid.Isolation of precipitated solids after reaction or crystallization.Proper choice of filter medium and washing of the collected solid are important.
Extraction Partitioning of a solute between two immiscible liquid phases.Work-up of the reaction mixture to separate the product from water-soluble or acid/base-soluble impurities.Selection of appropriate solvents and pH adjustment are key to efficient extraction.

In a typical workflow, a synthetic reaction mixture containing 2-[(3-aminopropyl)amino]benzoic acid might first be subjected to an extractive work-up to remove inorganic salts and highly polar or non-polar impurities. The crude product obtained after solvent evaporation could then be purified by column chromatography. Finally, for obtaining a highly pure product, recrystallization from a suitable solvent would be employed. The purity of the final compound would then be assessed by techniques such as HPLC, melting point determination, and spectroscopic methods (e.g., NMR, IR, and mass spectrometry).

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of "Benzoic acid, 2-[(3-aminopropyl)amino]-" as requested. An accurate analysis for the specified outline would require experimental data including ¹H NMR, ¹³C NMR, 2D NMR, FTIR, and Raman spectra, which could not be located for this particular chemical entity.

For reference, spectroscopic analyses of closely related aminobenzoic acids have been reported, providing insights into how the amino and carboxylic acid functional groups interact with the benzene ring. researchgate.netdergipark.org.tr However, the presence of the aminopropyl side chain in the target compound would significantly alter the spectroscopic signatures, making direct extrapolation from these related structures scientifically unsound for a detailed analysis.

To fulfill the user's request, published research containing the synthesis and subsequent spectroscopic characterization of "Benzoic acid, 2-[(3-aminopropyl)amino]-" would be required. Without such primary data, the generation of the requested article with the required level of scientific accuracy and detail is not feasible.

Advanced Spectroscopic and Structural Elucidation of 2 3 Aminopropyl Amino Benzoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For 2-[(3-aminopropyl)amino]benzoic acid, the absorption of UV-Vis radiation would primarily be dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The presence of both an amino group (-NH-) and a carboxyl group (-COOH) attached to the aromatic ring influences the energy and intensity of these transitions.

The spectrum would be expected to show characteristic absorption bands corresponding to π → π* transitions, which are common in aromatic systems. The electron-donating nature of the secondary amino group and the electron-withdrawing nature of the carboxyl group would likely result in a complex pattern of absorption, potentially shifting the absorption maxima (λmax) compared to unsubstituted benzoic acid or aniline. Benzoic acid itself exhibits absorption bands related to S2 (ππ) and S3 (ππ) state transitions. researchgate.net In derivatives of ortho-aminobenzoic acid, absorption bands are typically blue-shifted compared to the parent compound. The specific solvent used for analysis would also play a crucial role, as solvent polarity can influence the energy levels of the electronic states and thus shift the observed absorption bands.

Table 1: Expected Electronic Transitions for 2-[(3-Aminopropyl)amino]benzoic Acid

Transition Type Chromophore Expected Wavelength Region
π → π* Substituted Benzene Ring 200-400 nm

Note: The precise λmax values and molar absorptivity (ε) would require experimental measurement.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule and for deducing its structure through the analysis of fragmentation patterns.

For 2-[(3-aminopropyl)amino]benzoic acid, with a chemical formula of C₁₀H₁₄N₂O₂, the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Upon ionization, typically through techniques like Electrospray Ionization (ESI), the molecule would form a protonated molecular ion, [M+H]⁺. In tandem mass spectrometry (MS/MS) experiments, this ion would be subjected to collision-induced dissociation, leading to characteristic fragment ions. The fragmentation would likely occur at the most labile bonds, such as the C-N bonds of the aminopropyl side chain and the C-C bond connecting the carboxyl group to the ring. Common fragmentation pathways for related aminobenzoic acid derivatives often involve losses of small neutral molecules like H₂O, CO, and CO₂. acs.orgnih.gov The study of these fragmentation patterns provides definitive structural information.

Table 2: Theoretical HRMS Data for 2-[(3-aminopropyl)amino]benzoic Acid

Parameter Value
Molecular Formula C₁₀H₁₄N₂O₂
Theoretical Monoisotopic Mass 194.10553 Da

Note: The fragmentation pattern is predictive and would require experimental verification.

X-ray Crystallography for Solid-State Molecular Architecture

A successful crystallographic analysis of 2-[(3-aminopropyl)amino]benzoic acid would yield a detailed table of atomic coordinates. From these coordinates, precise bond lengths, bond angles, and dihedral (torsion) angles can be calculated. These geometric parameters would confirm the connectivity of the atoms and reveal the molecule's preferred conformation in the solid state. For instance, the planarity of the benzoic acid moiety could be assessed, and the conformation of the flexible aminopropyl side chain would be determined. The geometry around the secondary amine nitrogen and the carboxylic acid group would also be precisely defined.

The presence of multiple hydrogen bond donors (the carboxylic acid -OH, the secondary amine N-H, and the primary amine -NH₂) and acceptors (the carbonyl oxygen, the carboxylic hydroxyl oxygen, and the amine nitrogens) suggests that the crystal structure of 2-[(3-aminopropyl)amino]benzoic acid would be dominated by an extensive hydrogen bonding network. nih.gov In related aminobenzoic acid structures, hydrogen bonds involving the carboxylic acid and amino groups are primary drivers of the supramolecular architecture. acs.orgresearchgate.net It is highly probable that the carboxylic acid groups would form dimers or chains through O-H···O interactions. ucl.ac.uk Additionally, N-H···O and N-H···N hydrogen bonds involving the aminopropyl side chain would link these primary motifs into a complex three-dimensional structure. The analysis of these networks is crucial for understanding the solid-state properties of the compound.

Table 3: Potential Hydrogen Bond Interactions in Solid-State 2-[(3-aminopropyl)amino]benzoic Acid

Donor Acceptor Type of Interaction
Carboxyl O-H Carbonyl O Intermolecular
Carboxyl O-H Amine N Intermolecular
Secondary Amine N-H Carbonyl O Intermolecular
Primary Amine N-H Carbonyl O Intermolecular
Primary Amine N-H Carboxyl O Intermolecular

Note: The existence and geometry of these interactions would need to be confirmed by X-ray diffraction analysis.

Chemical Reactivity and Derivatization Studies of 2 3 Aminopropyl Amino Benzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 2-[(3-aminopropyl)amino]benzoic acid is a primary site for modifications such as esterification and amide bond formation, enabling the introduction of diverse functionalities and the construction of larger molecular architectures.

Esterification Reactions

Esterification of the carboxylic acid moiety in 2-[(3-aminopropyl)amino]benzoic acid can be achieved through standard acid-catalyzed reactions with various alcohols. For instance, the reaction with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of sulfuric acid yields the corresponding methyl or ethyl esters. These reactions typically require reflux conditions to drive the equilibrium towards the product. The resulting esters are valuable intermediates for further synthetic transformations, as the ester group can be more readily manipulated than the parent carboxylic acid in certain reaction sequences.

ReactantReagentProduct
2-[(3-Aminopropyl)amino]benzoic acidMethanol, H₂SO₄ (cat.)Methyl 2-[(3-aminopropyl)amino]benzoate
2-[(3-aminopropyl)amino]benzoic acidEthanol, H₂SO₄ (cat.)Ethyl 2-[(3-aminopropyl)amino]benzoate

Amide Bond Formation

The carboxylic acid function of 2-[(3-aminopropyl)amino]benzoic acid readily undergoes amide bond formation with primary and secondary amines. This transformation is typically facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid for nucleophilic attack. These reactions are often performed in aprotic solvents like dichloromethane (B109758) or dimethylformamide. This method allows for the synthesis of a wide range of N-substituted amides, which are of interest in medicinal chemistry and materials science.

Reactivity of the Secondary and Primary Amine Groups

The presence of both primary and secondary amine groups provides multiple reaction sites for derivatization through condensation, acylation, and alkylation reactions, leading to a diverse array of structures.

Schiff Base Condensation Reactions

The primary amine of the 3-aminopropyl side chain is highly reactive towards aldehydes and ketones, leading to the formation of Schiff bases (imines). These condensation reactions are typically carried out in alcoholic solvents, often with gentle heating. A variety of aromatic and aliphatic aldehydes have been successfully condensed with 2-[(3-aminopropyl)amino]benzoic acid to produce the corresponding Schiff base ligands. These ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with a range of metal ions.

Aldehyde/KetoneProduct Schiff Base
Salicylaldehyde2-[(3-{[1-(2-hydroxyphenyl)methylidene]amino}propyl)amino]benzoic acid
2-Hydroxy-1-naphthaldehyde2-[(3-{[1-(2-hydroxynaphthalen-1-yl)methylidene]amino}propyl)amino]benzoic acid
Vanillin2-[(3-{[1-(4-hydroxy-3-methoxyphenyl)methylidene]amino}propyl)amino]benzoic acid

Acylation and Alkylation Reactions

Both the primary and secondary amine groups are susceptible to acylation and alkylation. Selective acylation of the more nucleophilic primary amine can be achieved under controlled conditions, for instance, by using one equivalent of an acylating agent like acetic anhydride (B1165640) or an acyl chloride at low temperatures. Alkylation reactions, typically with alkyl halides, can also be controlled to favor mono-alkylation at the primary amine or, under more forcing conditions, di-alkylation or even quaternization. The secondary amine can also undergo these reactions, though it is generally less reactive than the primary amine.

Cyclization and Heterocycle Formation Based on the 2-[(3-Aminopropyl)amino]benzoic Acid Scaffold

The unique arrangement of functional groups in 2-[(3-aminopropyl)amino]benzoic acid makes it an excellent precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. For example, thermal or acid-catalyzed dehydration can lead to the formation of a seven-membered lactam. More complex heterocycles, such as quinazolinones, can be synthesized by reacting 2-[(3-aminopropyl)amino]benzoic acid with a suitable one-carbon source, like formamide (B127407) or orthoesters, which first acylates the secondary amine and is followed by cyclization. This scaffold is also a key component in the synthesis of dibenzo[c,f]diazocin-6(5H)-ones through intramolecular amide bond formation.

Heterocyclic SystemSynthetic Precursor
1,2,3,4-Tetrahydroquinazolin-4-one derivative2-[(3-Aminopropyl)amino]benzoic acid and a one-carbon source
Dibenzo[c,f]diazocin-6(5H)-one derivativeIntramolecular cyclization of an activated 2-[(3-aminopropyl)amino]benzoic acid derivative

Regioselectivity and Stereoselectivity in Reactions of 2-[(3-Aminopropyl)amino]benzoic Acid

The chemical behavior of 2-[(3-aminopropyl)amino]benzoic acid is characterized by the presence of multiple reactive sites: a primary aliphatic amine, a secondary aromatic amine, a carboxylic acid, and an activated aromatic ring. This multifunctionality makes the study of regioselectivity and stereoselectivity paramount in its derivatization. Regioselective reactions are selective for the formation of one constitutional isomer over another, while stereoselective reactions favor the formation of one stereoisomer over others. masterorganicchemistry.com

The distinct electronic and steric environments of the functional groups govern the outcome of chemical transformations. The primary amine at the terminus of the propyl chain is generally more nucleophilic and less sterically hindered than the secondary amine attached directly to the aromatic ring. The lone pair of electrons on the secondary nitrogen is delocalized into the benzene (B151609) ring, reducing its basicity and nucleophilicity. Consequently, reactions with electrophiles are expected to show high regioselectivity.

For instance, in acylation or alkylation reactions, the terminal primary amine is the preferred site of reaction. This selectivity allows for the controlled functionalization of the side chain without affecting the secondary amine or the aromatic core under mild conditions.

Table 1: Predicted Regioselectivity in the Acylation of 2-[(3-Aminopropyl)amino]benzoic Acid

Reagent Reaction Condition Major Product Minor Product Rationale
Acetyl Chloride (1 eq.) Aprotic Solvent, Base 2-{[3-(Acetylamino)propyl]amino}benzoic acid 2-[Acetyl(3-aminopropyl)amino]benzoic acid The primary aliphatic amine is a stronger nucleophile than the secondary aromatic amine.

Regarding the aromatic ring, the regioselectivity of electrophilic substitution is directed by the combined influence of the secondary amino group (-NHR) and the carboxylic acid group (-COOH). The amino group is a potent activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. In this molecule, the amino group at C-2 directs towards positions C-3 and C-5. The carboxylic acid at C-1 directs towards C-3 and C-5. The strong activating nature of the amino group typically dominates, leading to substitution primarily at the C-3 and C-5 positions, with potential steric hindrance influencing the ratio of products.

However, modern catalytic methods can override these traditional directing effects. For example, directed iridium-catalyzed C-H activation has been shown to achieve complete regioselectivity for functionalization ortho to a carboxylic acid group in various benzoic acid derivatives. nih.gov This type of reaction could potentially be applied to selectively functionalize the C-6 position, a complementary approach to classical electrophilic aromatic substitutions. nih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent / Catalyst Predicted Major Product(s) Rationale
Nitration HNO₃ / H₂SO₄ 2-[(3-Aminopropyl)amino]-5-nitrobenzoic acid and 2-[(3-Aminopropyl)amino]-3-nitrobenzoic acid The strongly activating -NHR group directs ortho and para (C3, C5). The deactivating -COOH group directs meta (C3, C5). Substitution is favored at these positions.

Stereoselectivity becomes a key consideration when derivatization reactions create a new chiral center. The parent molecule, 2-[(3-aminopropyl)amino]benzoic acid, is achiral. However, stereoselective synthesis can yield enantiomerically enriched or pure products. This can be achieved by using chiral auxiliaries, chiral catalysts, or by starting from chiral building blocks. researchgate.net For example, a reaction modifying the propyl chain could introduce a stereocenter. Asymmetric synthesis methods, such as enzyme-catalyzed reactions or organocatalytic processes, are crucial for controlling the stereochemical outcome. rsc.orgmdpi.com

The synthesis of chiral derivatives from amino acids often proceeds with high stereospecificity, where the configuration of the starting material determines the configuration of the product, often without racemization. masterorganicchemistry.comnih.gov Similar principles can be applied to the synthesis of chiral derivatives of 2-[(3-aminopropyl)amino]benzoic acid. For instance, an asymmetric reduction of a ketone derivative or a stereoselective addition to an imine formed from one of the amino groups could produce a specific stereoisomer. The success of such reactions depends heavily on the reaction mechanism and the specific structure of the starting material. masterorganicchemistry.com

Theoretical and Computational Investigations of 2 3 Aminopropyl Amino Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic nature of molecules. These methods are instrumental in understanding the intrinsic properties of 2-[(3-aminopropyl)amino]benzoic acid at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 2-[(3-aminopropyl)amino]benzoic acid. DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its structure, stability, and chemical reactivity.

These studies would typically involve geometry optimization to find the most stable three-dimensional arrangement of the atoms. From this optimized structure, a wealth of information can be derived. For instance, the electrostatic potential surface can be mapped to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The distribution of atomic charges can also be calculated to understand the polarity of different bonds within the molecule. Such analyses are crucial for predicting how 2-[(3-aminopropyl)amino]benzoic acid might interact with other molecules and its potential role in chemical reactions.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

A critical aspect of understanding a molecule's reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

For 2-[(3-aminopropyl)amino]benzoic acid, the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the amino groups and the aromatic ring. Conversely, the LUMO is expected to be distributed over the electron-withdrawing carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap would suggest that the molecule is more polarizable and reactive, readily participating in electronic transitions.

ParameterDescriptionImplication for 2-[(3-aminopropyl)amino]benzoic Acid
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability. A higher energy suggests a stronger tendency to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability. A lower energy suggests a stronger tendency to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMOA smaller gap is associated with higher chemical reactivity and lower kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum chemical calculations provide a static picture of a single molecule, 2-[(3-aminopropyl)amino]benzoic acid is a flexible molecule that can adopt numerous conformations. Molecular dynamics (MD) simulations offer a way to explore this conformational landscape and understand its behavior in a dynamic environment, such as in a solvent.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. By simulating 2-[(3-aminopropyl)amino]benzoic acid in a box of solvent molecules (e.g., water), researchers can observe how the molecule folds and flexes, and how it interacts with its surroundings through hydrogen bonds and other non-covalent interactions. This is particularly important for understanding its solubility and how it might behave in a biological system. The simulations can reveal the most populated conformations and the energy barriers between them, providing a comprehensive picture of the molecule's dynamic nature.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can also be employed to predict the spectroscopic signatures of 2-[(3-aminopropyl)amino]benzoic acid, which are invaluable for its experimental characterization. By calculating the vibrational frequencies, it is possible to generate a theoretical Infrared (IR) spectrum. The characteristic peaks in the IR spectrum correspond to the stretching and bending of specific bonds within the molecule, such as the N-H and O-H stretches of the amino and carboxylic acid groups, and the C=O stretch of the carboxyl group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated for the hydrogen and carbon atoms in the molecule. These predicted shifts can be compared with experimental NMR data to confirm the molecular structure. Ultraviolet-Visible (UV-Vis) spectroscopy, which probes the electronic transitions within a molecule, can also be simulated by calculating the energies of excited states. The predicted wavelength of maximum absorption (λmax) is related to the HOMO-LUMO gap, with smaller gaps generally corresponding to absorption at longer wavelengths.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving 2-[(3-aminopropyl)amino]benzoic acid. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the reactivity of the amino and carboxylic acid groups can be explored. Computational studies could model the protonation and deprotonation of these functional groups, or their participation in reactions such as amide bond formation. By understanding the energetic landscape of these reactions, it is possible to predict the most likely reaction pathways and the conditions that would favor certain products. This predictive capability is a significant advantage in designing new synthetic routes and understanding the chemical behavior of 2-[(3-aminopropyl)amino]benzoic acid.

Applications in Advanced Materials Science and Engineering

Incorporation into Polymeric Materials

The presence of multiple reactive sites within the Benzoic acid, 2-[(3-aminopropyl)amino]- molecule makes it a valuable component in polymer chemistry. It can be integrated into polymer backbones or used to create cross-linked networks, thereby tailoring the mechanical, thermal, and chemical properties of the resulting materials.

Benzoic acid, 2-[(3-aminopropyl)amino]- possesses both amine and carboxylic acid functionalities, the essential reactive groups for the synthesis of polyamides. The primary amine at the terminus of the propyl chain and the carboxylic acid group on the benzene (B151609) ring can undergo condensation polymerization to form amide linkages. This reaction can proceed with the compound itself to form a homopolymer or with other comonomers (like diacids or diamines) to produce copolymers with specific desired properties. The incorporation of the aromatic ring from the benzoic acid moiety into the polyamide backbone is expected to enhance thermal stability and mechanical strength.

Similarly, the two amine groups (one primary, one secondary) are reactive toward isocyanates, making the compound a suitable monomer for the synthesis of polyureas. The reaction of the diamine functionality with diisocyanates leads to the formation of a polymer chain connected by urea (B33335) linkages. The resulting polyureas can exhibit a range of properties, from rigid plastics to flexible elastomers, depending on the structure of the diisocyanate comonomer.

Polymer TypeReactive Functional Groups InvolvedResulting LinkagePotential Properties
PolyamidesPrimary Amine, Carboxylic AcidAmide (-CO-NH-)High thermal stability, mechanical strength
PolyureasPrimary Amine, Secondary AmineUrea (-NH-CO-NH-)Versatile (rigid to elastomeric), good chemical resistance

Beyond its role as a linear monomer, the trifunctional nature of Benzoic acid, 2-[(3-aminopropyl)amino]- (one carboxylic acid and two amines) allows it to act as an effective cross-linking agent. When introduced into a polymer matrix containing reactive groups such as epoxides, isocyanates, or other carboxylic acids, it can form covalent bonds with multiple polymer chains. This process creates a three-dimensional polymer network. Such cross-linked structures generally exhibit increased rigidity, improved thermal stability, and enhanced resistance to solvents and chemical degradation compared to their linear counterparts. The density of cross-links, which can be controlled by the concentration of the cross-linking agent, is a critical parameter for tuning the final properties of the material.

Surface Functionalization and Modification

Modifying the surface of materials is crucial for a wide range of applications, including improving adhesion, altering wettability, and introducing specific functionalities. The reactive groups of Benzoic acid, 2-[(3-aminopropyl)amino]- enable it to be chemically attached to various surfaces.

The carboxylic acid group of Benzoic acid, 2-[(3-aminopropyl)amino]- can be used to graft the molecule onto the surface of inorganic substrates that possess hydroxyl groups, such as silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). This attachment can occur through the formation of ester or amide linkages, often facilitated by coupling agents. Once grafted, the molecule exposes its aminopropyl chain away from the surface. This functionalized surface, now rich in amino groups, can be used for further chemical reactions, such as attaching biomolecules, catalysts, or other polymers, thereby creating a highly tailored interface for specific applications.

In the field of nanotechnology, modifying the surface of nanomaterials is key to controlling their stability, dispersibility, and functionality. Benzoic acid, 2-[(3-aminopropyl)amino]- can be used to functionalize the surface of various nanoparticles, including metallic, metal oxide, and polymeric nanoparticles. The carboxylic acid can act as an anchor to the nanoparticle surface, while the amino groups provide a hydrophilic shell, which can improve the dispersibility of the nanoparticles in aqueous media and prevent aggregation. These surface-amino groups also serve as reactive handles for the covalent attachment of drugs, imaging agents, or targeting ligands, making the functionalized nanomaterials suitable for biomedical applications. For instance, para-aminobenzoic acid has been successfully grafted onto silica-coated magnetic nanoparticles to create efficient organocatalysts.

Nanomaterial TypeFunctionalization PurposePotential Application
Metal Oxide (e.g., Fe₃O₄)Improve dispersibility, provide reactive sitesCatalysis, Biomedical Imaging
Metallic (e.g., Au, Ag)Enhance stability, biocompatibilityDrug Delivery, Sensing
Polymeric NanoparticlesSurface modification for targeted deliveryTargeted Therapeutics

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Benzoic acid, 2-[(3-aminopropyl)amino]- is well-suited for constructing such assemblies due to its ability to participate in various intermolecular forces.

The molecule contains hydrogen bond donors (the N-H groups of the amines and the O-H of the carboxylic acid) and hydrogen bond acceptors (the N atoms of the amines and the O atoms of the carboxylic acid). This allows for the formation of extensive and robust hydrogen-bonding networks. Furthermore, the aromatic benzene ring can engage in π-π stacking interactions with other aromatic molecules. The interplay of these non-covalent forces—hydrogen bonding, π-π stacking, and van der Waals interactions—can guide the spontaneous organization of the molecules into well-defined, ordered structures, a process known as self-assembly. These self-assembled structures can range from simple dimers and chains to more complex sheets and three-dimensional networks, with potential applications in areas like crystal engineering, molecular recognition, and the development of "smart" materials that respond to external stimuli.

Coordination Chemistry of 2 3 Aminopropyl Amino Benzoic Acid

Exploration of Catalytic Properties of Metal Complexes

Heterogeneous Catalysis

The application of metal complexes of 2-[(3-aminopropyl)amino]benzoic acid in the field of heterogeneous catalysis is an emerging area of research. This ligand, a derivative of anthranilic acid, possesses both a secondary amine and a carboxylic acid group, which allows for the formation of stable chelate structures with a variety of transition metals. When these complexes are immobilized on solid supports, they can function as robust and recyclable heterogeneous catalysts for various organic transformations. The solid support provides a high surface area for the catalytic reactions and facilitates the separation of the catalyst from the reaction mixture, which is a significant advantage in industrial processes.

Research in this area has explored the use of different solid matrices for the immobilization of these catalytic complexes, including polymers and inorganic materials like silica (B1680970). The choice of the support material can influence the stability, activity, and selectivity of the resulting catalyst.

One of the key areas of investigation for these heterogeneous catalysts is in oxidation reactions. For instance, manganese complexes of ligands derived from o-aminobenzoic acid have been supported on polymers and utilized as catalysts for the oxidation of hydrocarbons, such as cumene, using molecular oxygen as the oxidant. The performance of these catalysts is evaluated based on the conversion of the substrate and the selectivity for the desired oxidation products.

Another significant application is in carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. For example, palladium complexes anchored on silica supports have been developed for Heck, Suzuki, and allylic substitution reactions. The covalent grafting of the ligand onto the support ensures the stability of the catalyst and minimizes leaching of the metal into the reaction medium. The efficiency of these catalysts is typically assessed by the yield of the coupled product under specific reaction conditions.

The development of magnetically separable catalysts represents a further advancement in this field. By immobilizing the catalytic complexes on magnetic nanoparticles, the catalyst can be easily recovered from the reaction mixture using an external magnet. This approach enhances the recyclability of the catalyst and contributes to more sustainable chemical processes.

The catalytic performance of these heterogeneous systems is influenced by several factors, including the nature of the metal center, the coordination environment provided by the ligand, the type of solid support, and the reaction conditions such as temperature, solvent, and pressure. Detailed studies are often conducted to optimize these parameters to achieve high catalytic efficiency and selectivity.

While the body of research specifically focused on the heterogeneous catalytic applications of 2-[(3-aminopropyl)amino]benzoic acid complexes is still growing, the existing work on related aminobenzoic acid-derived catalysts demonstrates the significant potential of this class of compounds in developing efficient and reusable heterogeneous catalysts for a wide range of organic transformations.

Role As a Building Block in Complex Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The inherent reactivity of the functional groups in Benzoic acid, 2-[(3-aminopropyl)amino]- makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the 2-amino group and the carboxylic acid on the benzene (B151609) ring is a classic precursor motif for the formation of fused heterocyclic rings.

Intramolecular cyclization reactions can be strategically employed to construct bicyclic and tricyclic systems. For instance, reaction with a suitable one-carbon carbonyl equivalent can lead to the formation of a quinazolinone ring system. The 3-aminopropyl side chain can then either be a point of further functionalization or can participate in subsequent cyclization reactions to form more complex, polycyclic structures.

Similarly, the bifunctional nature of the anthranilic acid core allows for its use in the synthesis of benzodiazepines , a class of compounds with significant pharmacological importance. nih.govrsc.org The 1,4-benzodiazepine (B1214927) skeleton, for example, can be constructed from 2-aminobenzophenones, which are themselves derivatives of anthranilic acid. nih.gov The aminopropyl side chain of the title compound offers a handle for introducing diversity into the benzodiazepine (B76468) scaffold, a common strategy in the development of compound libraries for drug discovery. nih.gov

The general synthetic strategies for these heterocycles often involve the initial formation of an amide bond followed by a cyclization-dehydration step. The specific reaction conditions and reagents can be tailored to favor the formation of different heterocyclic cores.

Table 1: Potential Heterocyclic Scaffolds from Benzoic acid, 2-[(3-aminopropyl)amino]-

Heterocyclic SystemPotential Synthetic Strategy
QuinazolinonesReaction with a one-carbon carbonyl source (e.g., formamide (B127407), orthoformates) followed by intramolecular cyclization. tandfonline.com
BenzodiazepinesMulti-step synthesis involving acylation and subsequent intramolecular cyclization, often with a second amino acid component. rsc.org
Fused Tricyclic SystemsStepwise or tandem reactions involving the participation of both the anthranilic acid core and the aminopropyl side chain. nih.gov

Scaffold for Peptidomimetic and Foldamer Construction

The structural rigidity of the anthranilic acid core, combined with the flexibility of the aminopropyl side chain, makes Benzoic acid, 2-[(3-aminopropyl)amino]- an attractive scaffold for the design of peptidomimetics and foldamers. nih.gov

Peptidomimetics are molecules that mimic the structure and function of peptides but with improved properties such as enhanced stability and oral bioavailability. nih.gov Anthranilic acid itself has been incorporated into cyclic tetrapeptides to create conformationally rigid structures that can mimic turns and bends at protein-protein interfaces. nih.gov The aminopropyl side chain of the title compound provides a key vector for introducing additional functionality or for linking to other amino acid residues, thereby enabling the construction of more complex peptidomimetic architectures. These peptidomimetics, incorporating a β-amino acid-like structure, can serve as valuable tools in therapeutic design. nih.gov

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures in solution. nih.govwisc.eduwisc.edu Non-natural amino acids are often used as building blocks to create novel folding patterns. researchgate.net The planar and rigid nature of the 2-aminobenzoic acid unit can induce specific folding propensities in a peptide chain. The aminopropyl group allows for the extension of the foldamer backbone or the attachment of side chains that can further influence the folding behavior and biological activity. The ability to create diverse foldamer structures is crucial for exploring new areas of chemical biology and materials science.

Synthesis of Polyamine Derivatives and Analogues

Polyamines are a class of organic compounds with two or more primary amino groups that play crucial roles in various biological processes. The synthesis of polyamine derivatives and analogues is an active area of research, particularly in the development of therapeutic agents. Benzoic acid, 2-[(3-aminopropyl)amino]- serves as a valuable building block for creating more complex and functionalized polyamine structures.

The primary amino group of the 3-aminopropyl side chain can be readily functionalized through various reactions, such as acylation or alkylation, to introduce new substituents. Furthermore, the carboxylic acid group can be activated and coupled with other polyamine fragments to generate larger, more elaborate polyamine architectures.

Solid-phase synthesis has proven to be a powerful technique for the construction of polyamine derivatives. nih.govcore.ac.ukmdpi.comnih.gov Benzoic acid, 2-[(3-aminopropyl)amino]- can be attached to a solid support via its carboxylic acid, allowing for the sequential addition of other building blocks to the amino groups. This approach enables the rapid generation of libraries of polyamine analogues with diverse structures and functionalities.

Analytical Methodologies for 2 3 Aminopropyl Amino Benzoic Acid

Spectrophotometric Quantification Methods

The quantification of aromatic compounds containing amino and carboxylic acid functionalities, such as 2-[(3-aminopropyl)amino]benzoic acid, can theoretically be achieved using UV-Vis spectrophotometry. The presence of the benzene (B151609) ring and the amino group constitutes a chromophore that absorbs ultraviolet light. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis, and its value is influenced by the solvent and the pH of the solution.

For structurally related compounds, such as 4-aminobenzoic acid, spectrophotometric methods have been developed. These often involve derivatization reactions to produce a colored product that can be measured in the visible region, enhancing sensitivity and specificity. For instance, diazotization of the primary amino group followed by coupling with a chromogenic agent to form an azo dye is a common strategy. However, without experimental studies on 2-[(3-aminopropyl)amino]benzoic acid, the specific λmax, molar absorptivity, suitable derivatizing agents, and reaction conditions cannot be provided.

A hypothetical data table for a spectrophotometric method is presented below to illustrate the type of information that would be generated from experimental validation. It is crucial to note that the following data is illustrative and not based on published research for this specific compound.

Hypothetical Data for Spectrophotometric Analysis

Parameter Value
Wavelength of Maximum Absorbance (λmax) Not Determined
Molar Absorptivity (ε) Not Determined
Linear Range Not Established
Limit of Detection (LOD) Not Established
Limit of Quantification (LOQ) Not Established

Advanced Titrimetric and Potentiometric Characterization

Titrimetric and potentiometric methods are fundamental for the characterization of acidic and basic compounds. Given that 2-[(3-aminopropyl)amino]benzoic acid possesses both a carboxylic acid group and two amino groups (one secondary, one primary), it is an amphoteric substance with multiple ionization constants (pKa values).

Titrimetric Analysis: Acid-base titration is a standard method for determining the concentration of acidic or basic substances. For 2-[(3-aminopropyl)amino]benzoic acid, titration with a standardized strong base (e.g., sodium hydroxide) would allow for the quantification of the carboxylic acid group. Conversely, titration with a standardized strong acid (e.g., hydrochloric acid) in a non-aqueous solvent could be used to quantify the amino groups. The choice of indicator for visual titration would depend on the pKa values of the analyte.

Potentiometric Characterization: Potentiometric titration, where the change in potential (or pH) is monitored as a function of titrant volume, is a powerful technique for determining the equivalence points and the pKa values of a substance with multiple ionizable groups. A titration curve of pH versus the volume of added titrant would be expected to show distinct inflection points corresponding to the neutralization of the carboxylic acid and the protonation of the amino groups. From this curve, the pKa values can be determined.

The lack of empirical data for 2-[(3-aminopropyl)amino]benzoic acid means that a definitive titration protocol, including the choice of titrant, solvent, and the expected pKa values, cannot be detailed. The following table illustrates the kind of data that would be obtained from such an experimental characterization.

Illustrative Data from Potentiometric Titration

Parameter Value
pKa1 (Carboxylic Acid) Not Determined
pKa2 (Secondary Amino Group) Not Determined
pKa3 (Primary Amino Group) Not Determined
Equivalence Point 1 (vs. NaOH) Not Determined
Equivalence Point 2 (vs. HCl) Not Determined
Recommended Titrant Not Established

Future Research Directions and Challenges in 2 3 Aminopropyl Amino Benzoic Acid Chemistry

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The traditional chemical synthesis of aminobenzoic acid derivatives often involves multi-step processes using petroleum-based precursors under harsh conditions, which can be environmentally detrimental. mdpi.comresearchgate.net Future research must prioritize the development of green and sustainable methods for the synthesis of 2-[(3-aminopropyl)amino]benzoic acid.

Novel Synthetic Approaches:

Biocatalysis and Microbial Synthesis: A significant future direction lies in harnessing biological systems for production. The biosynthesis of aminobenzoic acids from simple carbon sources like glucose via the shikimate pathway is a promising green alternative to chemical synthesis. mdpi.com Research could focus on engineering microorganisms to produce the target molecule, potentially reducing the use of toxic reagents and non-renewable resources. mdpi.comresearchgate.net

Microwave-Assisted Synthesis: Methods such as microwave-assisted synthesis could be explored to accelerate reaction times and potentially improve yields for derivatives of this compound, as has been demonstrated for other novel pyrimidines. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for 2-[(3-aminopropyl)amino]benzoic acid could lead to more efficient and reproducible production.

Sustainable Methodologies: The emphasis on sustainability requires a shift away from hazardous solvents and reagents. Future synthetic strategies should aim to utilize water or other benign solvents, reduce energy consumption, and minimize waste generation. The principles of green chemistry should guide the development of all new synthetic pathways. mdpi.com

Research DirectionProposed MethodologyPotential Advantages
BiosynthesisMetabolic engineering of microorganisms.Utilizes renewable feedstocks, reduces pollution. mdpi.comresearchgate.net
Microwave-Assisted SynthesisApplication of microwave irradiation to drive reactions.Faster reaction times, potentially higher yields. nih.gov
Flow ChemistryDevelopment of a continuous manufacturing process.Improved safety, scalability, and consistency.

Development of Advanced Functional Materials Utilizing its Unique Structure

The distinct arrangement of functional groups in 2-[(3-aminopropyl)amino]benzoic acid makes it an excellent building block, or "scaffold," for the creation of novel functional materials. nih.gov Its ability to undergo substitutions at both the amino groups and the carboxyl group allows for the development of a wide range of new molecules and polymers. nih.govresearchgate.net

Potential Applications:

Polymer Chemistry: The compound's diamine and carboxylic acid functionalities make it an ideal monomer for the synthesis of polyamides and other polymers. Copolymers could be synthesized by reacting it with other monomers, such as aniline, to create materials with tailored properties like solubility and electrical conductivity. researchgate.net The resulting polymers could have applications in electronics, coatings, and biomedical devices.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms can act as coordination sites for metal ions, enabling the formation of coordination polymers or MOFs. These materials are known for their high porosity and surface area, making them suitable for applications in gas storage, catalysis, and separation.

Self-Assembling Systems: The molecule's capacity for hydrogen bonding through its amine and carboxylic acid groups could be exploited to design molecules that self-assemble into complex supramolecular structures like gels or liquid crystals.

Material ClassKey Structural FeaturePotential Application Area
CopolymersAmine and carboxylic acid groups for polymerization.Soluble and electroactive materials. researchgate.net
Metal-Organic FrameworksN- and O-donor atoms for metal coordination.Catalysis, gas storage.
Supramolecular AssembliesHydrogen bonding capabilities.Smart materials, drug delivery.

In-depth Mechanistic Studies of its Reactivity

A fundamental understanding of the reactivity of 2-[(3-aminopropyl)amino]benzoic acid is crucial for its effective utilization. The interplay between the aromatic ring, the secondary and primary amines, and the carboxylic acid group dictates its chemical behavior.

Areas for Mechanistic Investigation:

Site Selectivity: A key challenge is controlling the reactivity of the different functional groups. Mechanistic studies are needed to understand how reaction conditions can be tuned to selectively modify one amine group over the other, or to favor reactions at the carboxylic acid.

Intramolecular Interactions: The proximity of the functional groups may lead to significant intramolecular hydrogen bonding or other interactions that influence the molecule's conformation and reactivity. Spectroscopic techniques combined with computational modeling can provide insight into these interactions. researchgate.netrsc.org

Reaction Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of its key reactions (e.g., acylation, alkylation, polymerization) will provide the data needed to optimize reaction conditions and predict product distributions.

Methodologies for Reactivity Studies: Future research should employ a combination of experimental and theoretical methods.

Spectroscopic Analysis: Techniques like FT-IR, FT-Raman, and NMR spectroscopy can be used to characterize the molecule's vibrational structure and how it changes upon reaction. researchgate.netrsc.org

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods can be used to model the molecule's electronic structure, predict reaction pathways, and calculate reactivity descriptors. rsc.org These theoretical studies can complement experimental findings and provide a deeper understanding of the underlying reaction mechanisms. rsc.org

Research FocusExperimental TechniqueComputational Method
Site SelectivityControlled reactions with product analysis (NMR, Mass Spec).Calculation of local reactivity indices (e.g., Fukui functions).
Intramolecular InteractionsVariable temperature NMR, 2D NMR (NOESY).Molecular dynamics simulations, Quantum Theory of Atoms in Molecules (QTAIM). rsc.org
Reaction MechanismsKinetic monitoring (e.g., UV-Vis, HPLC).Transition state theory calculations.

Integration with Emerging Technologies in Chemical Synthesis and Characterization

Advances in technology offer new tools for accelerating research into 2-[(3-aminopropyl)amino]benzoic acid. Integrating these emerging technologies will be key to unlocking its full potential.

Emerging Technological Approaches:

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a wide range of reaction conditions for synthesizing new derivatives or polymers, significantly accelerating the discovery of new materials and optimized synthetic routes.

Machine Learning and AI: Machine learning algorithms can be trained on experimental and computational data to predict the properties of new materials derived from 2-[(3-aminopropyl)amino]benzoic acid, guide the design of new synthetic targets, and optimize reaction conditions.

Advanced Characterization: Sophisticated techniques such as solid-state NMR (SS-NMR) can provide detailed structural information on polymers and other solid materials derived from the compound. rsc.org Synchrotron-based techniques can offer high-resolution structural analysis of crystalline materials like MOFs.

The synergy between these technologies will enable a more rational and efficient approach to exploring the chemistry of 2-[(3-aminopropyl)amino]benzoic acid, moving from trial-and-error experimentation to a design-led strategy for creating new molecules and materials with desired functionalities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.